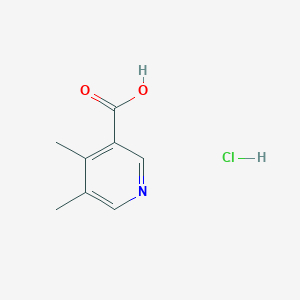
3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (DFIP) is a compound belonging to the class of isoindole-1-carboxylic acids, which are a group of small molecules with a wide range of biological activities. DFIP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been studied for its ability to modulate the activity of various enzymes, receptors, and other proteins, as well as its ability to interact with DNA and other biomolecules.
Scientific Research Applications
Sorption and Environmental Impact
A study by Werner et al. (2012) reviews the sorption experiments of phenoxy herbicides, including 2,4-D and derivatives, to various soils and minerals, indicating a significant environmental interaction influenced by soil parameters such as pH and organic carbon content. This suggests that compounds with similar structures may also exhibit distinct sorption behaviors, which could be pertinent in understanding the environmental fate and applications of "3-(2,4-difluorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid" in herbicide residue analysis or pollution control (Werner, Garratt, & Pigott, 2012).
Microbial Degradation of Pollutants
Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, highlighting the pathways and mechanisms through which these compounds and their derivatives break down in the environment. This research is crucial for developing bioremediation strategies for persistent organic pollutants, potentially including complex fluorochemicals similar to the compound (Liu & Mejia Avendaño, 2013).
Analytical Methods for Environmental Samples
Headley et al. (2013) reviewed analytical methods for naphthenic acids and oil sands process waters, providing a comprehensive overview of techniques for detecting and quantifying various compounds in environmental samples. This information is valuable for developing sensitive and specific analytical methods for monitoring and researching compounds like "this compound" in complex matrices (Headley et al., 2013).
Biotechnological Applications
Gao, Ma, and Xu (2011) discussed the biotechnological routes based on lactic acid production from biomass, illustrating how carboxylic acids serve as precursors for a variety of industrial chemicals through fermentation processes. This review hints at the potential biotechnological applications of carboxylic acids, including derivatives of the compound in focus, for producing biodegradable polymers or as feedstocks in green chemistry (Gao, Ma, & Xu, 2011).
properties
IUPAC Name |
3-(2,4-difluorophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3/c18-11-5-6-13(14(19)7-11)15(8-16(21)22)20-9-10-3-1-2-4-12(10)17(20)23/h1-7,15H,8-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQQAOJZOYGXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid](/img/structure/B2614941.png)



![2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2614948.png)

![N-(4-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2614951.png)

![4-(4-Benzhydrylpiperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2614956.png)

![2-[2-[(2-methoxyphenyl)carbamoylamino]thiazol-4-yl]-N-p-anisyl-acetamide](/img/structure/B2614961.png)
![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol](/img/structure/B2614962.png)

